1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Catalysis and Synthesis
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde and its derivatives have been utilized in the synthesis of various chemical compounds. For example, its condensation with benzyl amine leads to Schiff bases, which are key components in the synthesis of palladacycles. These palladacycles have been found effective as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their potential in organic synthesis (Singh et al., 2017).
2. Anticancer Agents
The derivatives of this compound have been studied for their potential as anticancer agents. An efficient multi-functionalized synthesis of N-Arylated indole-3-substituted-2-benzimidazoles, derived from 1H-indole-3-carbaldehyde, has shown efficacy against various cancer cell lines, indicating its role in the development of new anticancer drugs (Anwar et al., 2023).
3. Corrosion Inhibition
Indole-3-carbaldehyde, a compound related to this compound, has been investigated as a corrosion inhibitor for mild steel in acidic solutions. The study highlights its potential application in protecting metal surfaces from corrosion, which is significant in industrial processes (Ashhari & Sarabi, 2015).
4. Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds, such as triazolo(thiadiazepino)indoles, which have potential applications in pharmaceuticals and materials science. These syntheses often involve complex reactions that result in novel structures with diverse applications (Vikrishchuk et al., 2019).
5. Photophysical Properties
Derivatives of this compound have been synthesized for their photophysical properties. For instance, a highly fluorescent amino acid derivative was synthesized using 1H-indole-3-carbaldehyde, illustrating the potential for creating compounds with desirable photophysical properties for applications in biochemistry and material sciences (Guzow et al., 2001).
Mechanism of Action
Target of Action
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, a derivative of indole, is known to interact with several targets. Indole derivatives have been found to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . This compound has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The compound’s interaction with its targets can result in changes at the molecular and cellular level.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways and have downstream effects on a variety of cellular processes.
Result of Action
Indole derivatives are known to have a variety of biological effects, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism. Additionally, it may act as a substrate or inhibitor for specific metabolic enzymes, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
1-benzyl-2-methylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRXDIWPLQSKBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385360 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
95202-45-2 | |
Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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